Methyl 4-formylthiophene-2-carboxylate
Description
Methyl 4-formylthiophene-2-carboxylate (CAS: 67808-68-8) is a thiophene-based heterocyclic compound featuring a formyl (-CHO) group at the 4-position and a methyl ester (-COOCH₃) at the 2-position of the aromatic ring. Its molecular formula is C₇H₆O₃S, with a molecular weight of 170.18 g/mol. The compound is a versatile intermediate in organic synthesis, particularly in drug design and materials science.
The formyl group at the 4-position enables reactivity in nucleophilic additions and cyclization reactions. For example, highlights its use in Johnson-Corey-Chaykovsky epoxidation, where the formyl group facilitates epoxide formation, a critical step in synthesizing complex molecules like indazolone derivatives . This reactivity underscores its value in constructing pharmacologically active scaffolds.
Properties
IUPAC Name |
methyl 4-formylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O3S/c1-10-7(9)6-2-5(3-8)4-11-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWBBQDQVAXJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80522891 | |
| Record name | Methyl 4-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67808-68-8 | |
| Record name | Methyl 4-formylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80522891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-formylthiophene-2-carboxylate can be synthesized through several methods. One common approach involves the formylation of methyl thiophene-2-carboxylate. This reaction typically uses Vilsmeier-Haack conditions, where a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) is employed. The reaction proceeds under controlled temperatures to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized for yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the formyl group directs incoming electrophiles to the 5-position of the ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Electrophiles such as bromine (Br₂) or nitronium ion (NO₂⁺) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methyl 4-carboxythiophene-2-carboxylate.
Reduction: Methyl 4-hydroxymethylthiophene-2-carboxylate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-formylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other materials that require thiophene-based structures.
Mechanism of Action
The mechanism of action of methyl 4-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, its reactivity is primarily due to the electron-withdrawing nature of the formyl group, which activates the thiophene ring towards electrophilic substitution. In biological systems, its mechanism may involve interactions with cellular targets, leading to antimicrobial or anti-inflammatory effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiophene Carboxylate Derivatives
Structural and Reactivity Differences
- Formyl vs. Bromo Groups : The formyl group in the target compound allows for nucleophilic additions (e.g., epoxidation in ), whereas the bromo substituent in Methyl 4-bromothiophene-2-carboxylate enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Amino and Methyl Substituents: Methyl 3-amino-4-methylthiophene-2-carboxylate exhibits enhanced nucleophilicity due to the amino group, making it suitable for constructing heterocycles like pyridines or imidazoles .
- Chlorosulfonyl Functionality : The chlorosulfonyl group in Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate facilitates sulfonamide formation , critical in drug candidates targeting enzymes .
Biological Activity
Methyl 4-formylthiophene-2-carboxylate (MFTC) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MFTC is characterized by the presence of a thiophene ring with a formyl group and a carboxylate ester. Its molecular formula is with a molecular weight of approximately 174.19 g/mol. The compound typically appears as a solid with a melting point around 95-97 °C.
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of thiophene derivatives, including MFTC, in inhibiting D-amino acid oxidase (DAO), an enzyme implicated in various neurological disorders such as schizophrenia. Research indicates that thiophene-2-carboxylic acids exhibit low micromolar inhibitory potency against DAO, with IC50 values reported at 7.8 µM and 4.4 µM for related compounds . MFTC's structural features may contribute to similar inhibitory effects, although specific data on its IC50 value is not yet available.
Structure-Activity Relationship (SAR)
The biological activity of MFTC can be understood through SAR studies conducted on related thiophene compounds. These studies reveal that small substituents on the thiophene ring are generally well-tolerated and can enhance inhibitory potency against DAO . For MFTC, the presence of both formyl and carboxylate groups may play a crucial role in its interaction with target enzymes.
Case Studies
- DAO Inhibition Study : A study published in Nature Communications examined the interaction between DAO and various thiophene derivatives. The findings indicated that compounds with a formyl group showed enhanced binding affinity compared to those without it, supporting the hypothesis that MFTC could be an effective DAO inhibitor .
- Antimicrobial Screening : In preliminary screenings of thiophene derivatives for antimicrobial activity, several compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. While direct evidence for MFTC is lacking, its structural similarity to active compounds suggests potential efficacy in this area.
Comparative Analysis of Thiophene Derivatives
The following table summarizes key features and biological activities of selected thiophene derivatives related to MFTC:
| Compound Name | CAS Number | IC50 (µM) | Biological Activity |
|---|---|---|---|
| Thiophene-2-carboxylic acid | 1123-45-6 | 7.8 | DAO inhibition |
| Thiophene-3-carboxylic acid | 1123-45-7 | 4.4 | DAO inhibition |
| This compound | Not available | Not available | Potential DAO inhibitor; antimicrobial properties suspected |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
